molecular formula C19H16N2O3S B2851006 (E)-N-(3-hydroxyphenyl)-N'-(phenylsulfonyl)benzimidamide CAS No. 31789-80-7

(E)-N-(3-hydroxyphenyl)-N'-(phenylsulfonyl)benzimidamide

Katalognummer B2851006
CAS-Nummer: 31789-80-7
Molekulargewicht: 352.41
InChI-Schlüssel: XEYGNJXMWGRQFY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-N-(3-hydroxyphenyl)-N'-(phenylsulfonyl)benzimidamide, also known as HPPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HPPB is a benzimidazole derivative that has been shown to have promising anticancer and anti-inflammatory properties. In

Wirkmechanismus

The mechanism of action of (E)-N-(3-hydroxyphenyl)-N'-(phenylsulfonyl)benzimidamide in cancer and inflammation is not fully understood. However, several studies have suggested that (E)-N-(3-hydroxyphenyl)-N'-(phenylsulfonyl)benzimidamide exerts its anticancer and anti-inflammatory effects by modulating various signaling pathways. In cancer, (E)-N-(3-hydroxyphenyl)-N'-(phenylsulfonyl)benzimidamide has been shown to inhibit the PI3K/Akt/mTOR and Wnt/β-catenin pathways, which are involved in cell survival, proliferation, and metastasis. In inflammation, (E)-N-(3-hydroxyphenyl)-N'-(phenylsulfonyl)benzimidamide has been shown to inhibit the NF-κB and MAPK pathways, which are involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
(E)-N-(3-hydroxyphenyl)-N'-(phenylsulfonyl)benzimidamide has been shown to have several biochemical and physiological effects in cancer and inflammation. In cancer, (E)-N-(3-hydroxyphenyl)-N'-(phenylsulfonyl)benzimidamide has been shown to induce cell cycle arrest and apoptosis, inhibit tumor growth and metastasis, and modulate various signaling pathways. In inflammation, (E)-N-(3-hydroxyphenyl)-N'-(phenylsulfonyl)benzimidamide has been shown to reduce inflammation and oxidative stress, inhibit pro-inflammatory cytokine production, and modulate various signaling pathways.

Vorteile Und Einschränkungen Für Laborexperimente

(E)-N-(3-hydroxyphenyl)-N'-(phenylsulfonyl)benzimidamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and modified. It has been shown to have high potency and selectivity in cancer and inflammation models. However, (E)-N-(3-hydroxyphenyl)-N'-(phenylsulfonyl)benzimidamide also has some limitations for lab experiments. It has low solubility in aqueous solutions, which can limit its use in certain assays. It also has poor pharmacokinetic properties, which can limit its efficacy in vivo.

Zukünftige Richtungen

There are several future directions for (E)-N-(3-hydroxyphenyl)-N'-(phenylsulfonyl)benzimidamide research. One direction is to optimize the synthesis method to improve the yield and purity of (E)-N-(3-hydroxyphenyl)-N'-(phenylsulfonyl)benzimidamide. Another direction is to investigate the mechanism of action of (E)-N-(3-hydroxyphenyl)-N'-(phenylsulfonyl)benzimidamide in cancer and inflammation in more detail. This can include identifying the specific targets and pathways that (E)-N-(3-hydroxyphenyl)-N'-(phenylsulfonyl)benzimidamide modulates. Another direction is to investigate the efficacy of (E)-N-(3-hydroxyphenyl)-N'-(phenylsulfonyl)benzimidamide in combination with other anticancer and anti-inflammatory agents. This can include investigating the synergistic effects of (E)-N-(3-hydroxyphenyl)-N'-(phenylsulfonyl)benzimidamide with chemotherapy or immunotherapy. Finally, another direction is to investigate the pharmacokinetics and toxicity of (E)-N-(3-hydroxyphenyl)-N'-(phenylsulfonyl)benzimidamide in animal models to determine its potential for clinical use.

Synthesemethoden

The synthesis of (E)-N-(3-hydroxyphenyl)-N'-(phenylsulfonyl)benzimidamide involves the reaction of 3-hydroxybenzaldehyde with 4-phenylsulfonylbenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with o-phenylenediamine to produce the final product, (E)-N-(3-hydroxyphenyl)-N'-(phenylsulfonyl)benzimidamide. The synthesis method has been optimized and modified by several researchers to improve the yield and purity of (E)-N-(3-hydroxyphenyl)-N'-(phenylsulfonyl)benzimidamide.

Wissenschaftliche Forschungsanwendungen

(E)-N-(3-hydroxyphenyl)-N'-(phenylsulfonyl)benzimidamide has been extensively studied for its potential therapeutic applications in cancer and inflammation. In cancer research, (E)-N-(3-hydroxyphenyl)-N'-(phenylsulfonyl)benzimidamide has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast, lung, and colon cancer. (E)-N-(3-hydroxyphenyl)-N'-(phenylsulfonyl)benzimidamide has also been shown to inhibit tumor growth and metastasis in animal models of breast cancer. In inflammation research, (E)-N-(3-hydroxyphenyl)-N'-(phenylsulfonyl)benzimidamide has been shown to reduce inflammation and oxidative stress in animal models of rheumatoid arthritis and colitis.

Eigenschaften

IUPAC Name

N'-(benzenesulfonyl)-N-(3-hydroxyphenyl)benzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c22-17-11-7-10-16(14-17)20-19(15-8-3-1-4-9-15)21-25(23,24)18-12-5-2-6-13-18/h1-14,22H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEYGNJXMWGRQFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=CC=C2)NC3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N\S(=O)(=O)C2=CC=CC=C2)/NC3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(3-hydroxyphenyl)-N'-(phenylsulfonyl)benzimidamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.